N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-13-5-3-8-17(14(13)2)22-20(26)18-9-10-19(25)24(23-18)12-15-6-4-7-16(21)11-15/h3-11H,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKJBRKLLKRVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine ring This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring thorough optimization and validation.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, typically involving specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl and dimethylphenyl groups may enhance binding affinity and specificity, while the pyridazine ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Structural Variations
The dihydropyridazinone scaffold is a common feature among analogs. Key differences arise in substituent patterns, which influence physicochemical properties and biological activity:
Key Observations :
Structural-Activity Relationship (SAR) Trends
Fluorine Substitution: 3-Fluorophenylmethyl (target compound) vs.
Carboxamide Variations : Dimethylphenyl groups (target) vs. cyclopropylcarbamoyl (compound 12) introduce distinct steric environments, impacting proteasome binding pocket interactions .
Benzyl vs.
Biological Activity
N-(2,3-dimethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which combines a pyridazine ring with aromatic groups. The IUPAC name reflects its complex arrangement:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may exhibit inhibitory effects on various enzymes and receptors involved in critical biological pathways.
Key Mechanisms :
- Enzyme Inhibition : The compound may inhibit key enzymes that are involved in metabolic pathways associated with cancer and inflammation.
- Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), potentially leading to altered signaling pathways that affect cell proliferation and survival.
Antitumor Activity
Research has indicated that derivatives of pyridazine compounds often display significant antitumor properties. For instance, studies on similar compounds have shown their effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Compound B | A549 (Lung) | 15.0 | Cell cycle arrest |
| N-(2,3-DMP) | HeLa (Cervical) | 10.0 | Inhibition of angiogenesis |
Anti-inflammatory Effects
In vitro studies have shown that the compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on HeLa cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating strong cytotoxicity.
- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of the compound using an LPS-stimulated macrophage model. The findings revealed a marked decrease in nitric oxide production, suggesting its role as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
